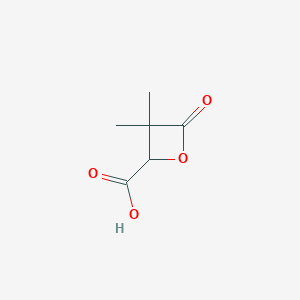
3,3-Dimethyl-4-oxooxetane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-4-oxooxetane-2-carboxylic acid is a compound that belongs to the oxetane family, which are four-membered cyclic ethers containing one oxygen atom Oxetanes are known for their high ring strain, making them reactive intermediates in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-oxooxetane-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a hydroxy acid derivative under acidic conditions. For example, the reaction of 3,3-dimethyl-4-hydroxybutanoic acid with a strong acid like sulfuric acid can lead to the formation of the oxetane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3,3-Dimethyl-4-oxooxetane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted oxetanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxetane-2,3-dione derivatives, while reduction can yield 3,3-dimethyl-4-hydroxyoxetane-2-carboxylic acid.
科学的研究の応用
3,3-Dimethyl-4-oxooxetane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of 3,3-Dimethyl-4-oxooxetane-2-carboxylic acid involves its interaction with molecular targets through its reactive oxetane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions that can form covalent bonds with target molecules. This reactivity is exploited in various applications, including drug design and material science.
類似化合物との比較
Similar Compounds
3,3-Dimethyl-2-oxetanone: Another oxetane derivative with similar reactivity but different applications.
4-Oxo-2-oxetanecarboxylic acid: A related compound with a different substitution pattern on the oxetane ring.
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid: A structural isomer with distinct chemical properties.
Uniqueness
3,3-Dimethyl-4-oxooxetane-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other oxetane derivatives. Its high ring strain and potential for diverse chemical transformations make it a valuable compound in various research and industrial applications.
特性
CAS番号 |
1195557-77-7 |
|---|---|
分子式 |
C6H8O4 |
分子量 |
144.12 g/mol |
IUPAC名 |
3,3-dimethyl-4-oxooxetane-2-carboxylic acid |
InChI |
InChI=1S/C6H8O4/c1-6(2)3(4(7)8)10-5(6)9/h3H,1-2H3,(H,7,8) |
InChIキー |
DKZPGRSLLXYEMK-UHFFFAOYSA-N |
正規SMILES |
CC1(C(OC1=O)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride](/img/structure/B13467769.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)aceticacid](/img/structure/B13467771.png)
![Methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride](/img/structure/B13467773.png)
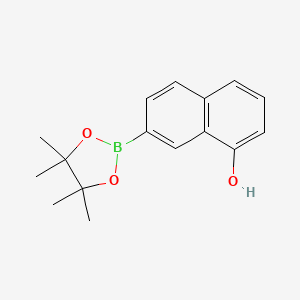
![4-(Trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene](/img/structure/B13467788.png)
![2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethanol](/img/structure/B13467791.png)
![Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B13467792.png)
![tert-butyl N-{[1-(aminomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13467799.png)
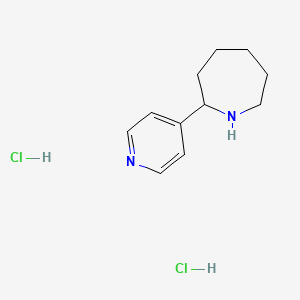
![rac-(3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B13467809.png)
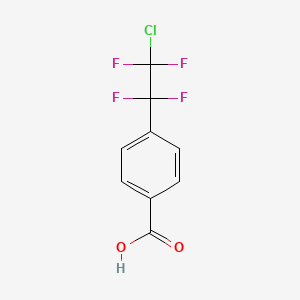
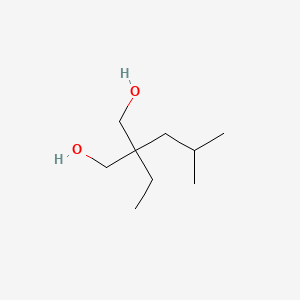
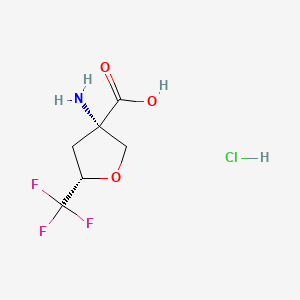
![Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13467845.png)
